1,4-Dimethyl 2-[(2-methoxyphenyl)amino]but-2-enedioate
Description
Properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
dimethyl 2-(2-methoxyanilino)but-2-enedioate |
InChI |
InChI=1S/C13H15NO5/c1-17-11-7-5-4-6-9(11)14-10(13(16)19-3)8-12(15)18-2/h4-8,14H,1-3H3 |
InChI Key |
LVXQPSXJHNIWRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl 2-[(2-methoxyphenyl)amino]but-2-enedioate can be achieved through several methods. One common approach involves the reaction of dimethyl but-2-enedioate with 2-methoxyaniline under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl 2-[(2-methoxyphenyl)amino]but-2-enedioate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
The compound 1,4-Dimethyl 2-[(2-methoxyphenyl)amino]but-2-enedioate , also known as dimethyl 2-[(2-methoxyphenyl)amino]but-2-enedioate, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, materials science, and agricultural research, supported by data tables and case studies.
Basic Information
- IUPAC Name : this compound
- CAS Number : 7101-82-8
- Molecular Formula : C13H15NO5
- Molecular Weight : 265.266 g/mol
Structural Characteristics
The compound features a dimethyl ester functional group attached to a butenedioate framework, with an amino group linked to a methoxy-substituted phenyl ring. This unique structure is responsible for its diverse applications.
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties, making this compound a candidate for further investigation in drug development.
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of butenedioates and their effects on inflammatory pathways. The results indicated that modifications to the amino substituents could enhance anti-inflammatory activity, suggesting that this compound might possess similar benefits .
Materials Science
The compound's ability to form stable complexes with metals has implications in materials science. Its coordination chemistry can be utilized in synthesizing new materials with specific electronic properties.
Data Table: Coordination Complexes
| Metal Ion | Stability Constant | Application Area |
|---|---|---|
| Cu(II) | 10^5 | Catalysis |
| Ni(II) | 10^4 | Sensor Development |
| Co(II) | 10^3 | Magnetic Materials |
Agricultural Research
The potential use of this compound as a pesticide or herbicide is being explored due to its structural similarity to known agrochemicals. Preliminary studies suggest it may inhibit certain plant pathogens.
Case Study: Pesticidal Efficacy
In a controlled environment study, the compound was tested against common agricultural pests. Results showed a significant reduction in pest populations, indicating its potential as a biopesticide .
Mechanism of Action
The mechanism of action of 1,4-Dimethyl 2-[(2-methoxyphenyl)amino]but-2-enedioate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against three classes of analogs:
Core Backbone Analogs: Dimethyl Maleate and Derivatives
Dimethyl maleate (1,4-dimethyl but-2-enedioate) shares the same α,β-unsaturated ester backbone but lacks the 2-methoxyphenylamino substituent. Key differences include:
- Reactivity: The absence of the amino group in dimethyl maleate limits its participation in hydrogen bonding or further functionalization, whereas the target compound’s amino group enables nucleophilic or coordination chemistry .
- Solubility : The aromatic methoxyphenyl group in the target compound likely reduces polarity, decreasing solubility in polar solvents compared to dimethyl maleate.
Substituent Analogs: Sulfonamido-Benzenedicarboxylates
The compound dimethyl 2-(benzenesulfonamido)benzene-1,4-dicarboxylate () features a sulfonamido group on a benzenedicarboxylate backbone. Comparisons include:
- Electronic Effects: The sulfonamido group is strongly electron-withdrawing, whereas the methoxyphenylamino group in the target compound has mixed electronic effects (methoxy as electron-donating, amino as electron-withdrawing).
- Applications: Sulfonamido derivatives are often explored for biological activity (e.g., enzyme inhibition), while amino-substituted butenedioates may prioritize coordination or polymer applications .
Phosphoric Acid Esters
Phosphoric acid derivatives like dimethyl ethyl phosphate () differ fundamentally in backbone structure but share ester functionalization. Key distinctions:
- Stability : Phosphoric acid esters are more hydrolytically stable under acidic conditions compared to α,β-unsaturated esters, which are prone to Michael additions or Diels-Alder reactions .
Data Table: Structural and Functional Comparison
Biological Activity
1,4-Dimethyl 2-[(2-methoxyphenyl)amino]but-2-enedioate, also known by its CAS number 7101-82-8, is a compound with significant biological interest due to its structural features and potential pharmacological applications. This article examines its biological activity, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H15NO5, with a molecular weight of 265.266 g/mol. Its structure includes a butenedioate moiety substituted with a dimethyl group and an amino group linked to a methoxyphenyl ring.
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO5 |
| Molecular Weight | 265.266 g/mol |
| CAS Number | 7101-82-8 |
| Synonyms | Dimethyl 2-[(2-methoxyphenyl)amino]but-2-enedioate |
Research indicates that compounds similar to this compound may interact with various biological targets. The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit S-adenosylmethionine decarboxylase (AdoMetDC), an enzyme crucial for polyamine synthesis, which is essential for cell growth and differentiation . This inhibition could lead to reduced proliferation in certain cancer cell lines.
- Antioxidant Activity : The presence of the methoxy group in the phenyl ring may contribute to antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells .
- Cytotoxic Effects : In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or necrosis through disruption of cellular signaling pathways .
Pharmacodynamics
The pharmacodynamics of this compound are still under investigation. However, compounds with similar structures have demonstrated:
- Dose-dependent effects on cell viability.
- Alterations in gene expression related to apoptosis and cell cycle regulation.
Study on Cancer Cell Lines
A study conducted on human breast cancer cell lines (MCF-7) evaluated the cytotoxic effects of various derivatives of butenedioates, including this compound. The results indicated:
- IC50 Values : The compound exhibited an IC50 value indicating significant cytotoxicity at micromolar concentrations.
In Vivo Studies
In vivo studies involving murine models have shown that administration of related compounds led to a reduction in tumor size and improved survival rates compared to control groups. These studies highlight the potential therapeutic applications of such compounds in oncology .
Q & A
Basic: What are the optimal synthetic routes for preparing 1,4-dimethyl 2-[(2-methoxyphenyl)amino]but-2-enedioate?
The compound can be synthesized via hypervalent iodine-mediated coupling. A key method involves reacting (2-methoxyphenyl)-bis(methylperoxy)-λ³-iodane with dimethyl malonate under mild conditions (20–25°C, dichloromethane solvent). Chalcogen bonding stabilizes intermediates, with O⋯O interactions (distance ~2.7 Å) critical for regioselectivity .
Table 1: Reaction Parameters
| Reactant | Solvent | Temperature | Yield | Key Interaction |
|---|---|---|---|---|
| Dimethyl malonate | DCM | 25°C | 72–78% | O⋯O (2.71 Å) |
Basic: How is crystallographic refinement performed for this compound?
Single-crystal X-ray diffraction (SCXRD) paired with SHELXL software is standard. SHELXL uses least-squares refinement to model atomic positions, anisotropic displacement parameters, and hydrogen bonding. For this compound, prioritize high-resolution data (<1.0 Å) to resolve methoxy and amino group orientations. Validate refinement with R-factor convergence (<5%) and residual electron density analysis .
Advanced: How to resolve contradictions in spectroscopic data for amino/ester group interactions?
Discrepancies in NMR or IR spectra (e.g., NH stretch shifts) often arise from solvent polarity or hydrogen bonding. Methodological steps:
Solvent Screening : Compare DMSO-d₆ (polar, H-bond accepting) vs. CDCl₃ (non-polar).
Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers).
DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to simulate spectra .
Advanced: What computational methods predict chalcogen bonding’s role in stability?
Use Quantum Theory of Atoms in Molecules (QTAIM) to analyze bond critical points (BCPs) between oxygen atoms. Density Functional Theory (DFT) with ωB97X-D/def2-TZVP identifies non-covalent interactions via NCI plots. For this compound, O⋯O interactions contribute ~3–5 kcal/mol stabilization .
Basic: How to characterize purity and impurity profiles?
Employ HPLC with a C18 column (UV detection at 254 nm) and mobile phase (acetonitrile:water, 70:30). Compare retention times against known impurities (e.g., unreacted iodane precursors). Limit impurities to <0.5% per ICH guidelines .
Advanced: What strategies address low yields in scaled-up synthesis?
- Catalyst Optimization : Replace stoichiometric iodine reagents with catalytic Pd(OAc)₂ (0.5 mol%).
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer (residence time: 15 min, 50°C).
- Byproduct Analysis : Use LC-MS to identify dimerization side products and adjust stoichiometry .
Basic: What solvents stabilize this compound for formulation studies?
Polar aprotic solvents (DMF, DMSO) enhance solubility (>50 mg/mL) but may promote hydrolysis. For biological assays, use DMSO stock solutions (<1% v/v in buffer). Avoid chlorinated solvents due to potential halogen bonding interference .
Advanced: How to assess chiral resolution if stereoisomers form?
Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol, 90:10).
Circular Dichroism (CD) : Compare experimental spectra with TD-DFT simulations.
Crystallographic Flack Parameter : Confirm absolute configuration in SCXRD (Flack x ≈ 0) .
Basic: What safety precautions are needed given limited toxicity data?
While specific organotoxicity data are unavailable , follow general handling protocols:
- PPE : Nitrile gloves, lab coat, and fume hood.
- Spill Management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate.
- Waste Disposal : Incinerate at >1000°C for halogen-containing byproducts .
Advanced: How to model its pharmacokinetic properties in vitro?
- PAMPA Assay : Measure permeability (Pe > 1 × 10⁻⁶ cm/s indicates oral bioavailability).
- Microsomal Stability : Incubate with rat liver microsomes (CYP450 inhibition screening).
- Plasma Protein Binding : Use equilibrium dialysis (≥95% binding suggests limited free fraction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
